Cas no 339292-54-5 (5-(2-Methoxyphenoxy)methyl-2-furoic Acid)
5-(2-Methoxyphenoxy)methyl-2-furoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-METHOXY-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID
- 5-(2-methoxyphenoxymethyl)furan-2-carboxylic acid
- 5-[(2-methoxyphenoxy)methyl]-2-furoic acid
- AC1MKHLW
- AC1Q476T
- Oprea1_597486
- ST072831
- 5-(2-Methoxyphenoxy)methyl-2-furoic Acid
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- Inchi: InChI=1S/C13H12O5/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3,(H,14,15)
- InChI Key: XJPSQFNUKMCBOD-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1OCC2=CC=C(C(=O)O)O2
Computed Properties
- Exact Mass: 248.06846
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 68.9
5-(2-Methoxyphenoxy)methyl-2-furoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M229353-100mg |
5-[(2-Methoxyphenoxy)methyl]-2-furoic Acid |
339292-54-5 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M229353-500mg |
5-[(2-Methoxyphenoxy)methyl]-2-furoic Acid |
339292-54-5 | 500mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M229353-1g |
5-[(2-Methoxyphenoxy)methyl]-2-furoic Acid |
339292-54-5 | 1g |
$ 275.00 | 2022-06-04 | ||
| Fluorochem | 028153-250mg |
5-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid |
339292-54-5 | 95% | 250mg |
£144.00 | 2022-03-01 | |
| Fluorochem | 028153-1g |
5-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid |
339292-54-5 | 95% | 1g |
£287.00 | 2022-03-01 | |
| Fluorochem | 028153-5g |
5-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid |
339292-54-5 | 95% | 5g |
£782.00 | 2022-03-01 | |
| Alichem | A159003164-1g |
5-((2-Methoxyphenoxy)methyl)furan-2-carboxylic acid |
339292-54-5 | 95% | 1g |
$324.21 | 2023-09-02 | |
| Chemenu | CM474374-250mg |
5-(2-METHOXY-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID |
339292-54-5 | 95%+ | 250mg |
$246 | 2023-03-07 | |
| Chemenu | CM474374-1g |
5-(2-METHOXY-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID |
339292-54-5 | 95%+ | 1g |
$788 | 2023-03-07 | |
| Enamine | EN300-42763-0.1g |
5-[(2-methoxyphenoxy)methyl]furan-2-carboxylic acid |
339292-54-5 | 95% | 0.1g |
$62.0 | 2023-02-10 |
5-(2-Methoxyphenoxy)methyl-2-furoic Acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-(2-Methoxyphenoxy)methyl-2-furoic Acid
Introduction to 5-(2-Methoxyphenoxy)methyl-2-furoic Acid (CAS No. 339292-54-5)
5-(2-Methoxyphenoxy)methyl-2-furoic Acid, identified by its CAS number 339292-54-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and synthetic chemistry. The structural uniqueness of 5-(2-Methoxyphenoxy)methyl-2-furoic Acid lies in its combination of a furoic acid moiety with a methoxyl-substituted phenoxy group, which makes it a versatile intermediate for various chemical transformations.
The furoic acid component of this molecule contributes to its reactivity and functionality, making it a valuable building block in organic synthesis. Furoic acids are known for their ability to participate in diverse chemical reactions, including condensation, oxidation, and reduction processes, which are fundamental in the synthesis of more complex molecules. The presence of the methoxyl group in the phenoxy moiety further enhances the compound's utility by introducing an additional site for functionalization, allowing for the creation of derivatives with tailored properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the furoic acid scaffold. Studies have demonstrated that furoic acid derivatives exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These findings have spurred research into developing novel therapeutic agents based on furoic acid derivatives. Among these, 5-(2-Methoxyphenoxy)methyl-2-furoic Acid has emerged as a promising candidate due to its unique structural features and predicted biological activity.
The synthesis of 5-(2-Methoxyphenoxy)methyl-2-furoic Acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the functionalization of the furoic acid ring, followed by the introduction of the methoxyl-substituted phenoxy group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to enhance the efficiency and selectivity of these transformations.
One of the most compelling aspects of 5-(2-Methoxyphenoxy)methyl-2-furoic Acid is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop analogs with enhanced pharmacological properties. For instance, modifications at the methoxyl group or the furoic acid moiety have been shown to modulate bioactivity significantly. These studies highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates.
The pharmaceutical industry has shown particular interest in compounds that can modulate inflammatory pathways. Furoic acid derivatives have been investigated for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Preliminary studies on 5-(2-Methoxyphenoxy)methyl-2-furoic Acid suggest that it may exhibit inhibitory effects on these enzymes, making it a potential lead compound for anti-inflammatory drugs.
In addition to its pharmacological applications, 5-(2-Methoxyphenoxy)methyl-2-furoic Acid has found utility in materials science and industrial chemistry. Its unique reactivity allows it to serve as an intermediate in the synthesis of polymers and specialty chemicals. The compound's ability to undergo various chemical transformations makes it a valuable asset in developing new materials with tailored properties.
The growing body of research on furoic acid derivatives underscores their significance in both academic and industrial settings. As synthetic methodologies continue to advance, the accessibility of compounds like 5-(2-Methoxyphenoxy)methyl-2-furoic Acid is expected to increase, further driving innovation in drug development and material science. Collaborative efforts between chemists, biologists, and pharmaceutical companies will be crucial in harnessing the full potential of these molecules.
In conclusion, 5-(2-Methoxyphenoxy)methyl-2-furoic Acid (CAS No. 339292-54-5) is a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features and predicted biological activities make it a compelling subject for further investigation. As research progresses, we can anticipate more discoveries that will expand its utility across various scientific disciplines.
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